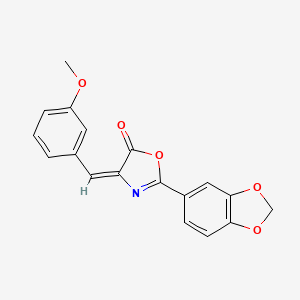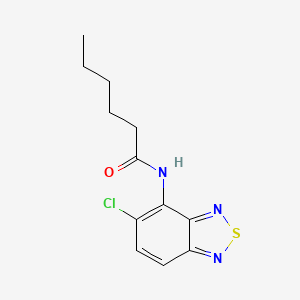![molecular formula C31H36Cl3N3O3 B15017156 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[2-(2,4,6-trichlorophenyl)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15017156.png)
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[2-(2,4,6-trichlorophenyl)hydrazinyl]carbonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxy group substituted with two 2-methylbutan-2-yl groups and a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the phenoxy and hydrazinecarbonyl intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Formation of Phenoxy Intermediate: The initial step involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with a suitable halogenating agent to form the phenoxy intermediate.
Hydrazinecarbonyl Intermediate: The next step involves the reaction of 2,4,6-trichlorophenylhydrazine with an appropriate carbonyl compound to form the hydrazinecarbonyl intermediate.
Final Coupling Reaction: The final step involves coupling the phenoxy and hydrazinecarbonyl intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXYACETAMIDE: Similar structure but lacks the hydrazinecarbonyl group.
2,4,6-TRICHLOROPHENYLHYDRAZINECARBONYLACETAMIDE: Similar structure but lacks the phenoxy group.
Uniqueness
2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE is unique due to the presence of both the phenoxy and hydrazinecarbonyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C31H36Cl3N3O3 |
|---|---|
Molekulargewicht |
605.0 g/mol |
IUPAC-Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-[(2,4,6-trichloroanilino)carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C31H36Cl3N3O3/c1-7-30(3,4)20-12-13-26(23(15-20)31(5,6)8-2)40-18-27(38)35-22-11-9-10-19(14-22)29(39)37-36-28-24(33)16-21(32)17-25(28)34/h9-17,36H,7-8,18H2,1-6H3,(H,35,38)(H,37,39) |
InChI-Schlüssel |
QIUPYVVOLFKQLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NNC3=C(C=C(C=C3Cl)Cl)Cl)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B15017099.png)
![2-(4-nitrophenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15017107.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15017114.png)
![2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B15017118.png)
![3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15017121.png)
![2-(3-bromophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15017124.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B15017132.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15017138.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B15017148.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide](/img/structure/B15017152.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15017161.png)
![N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15017166.png)
